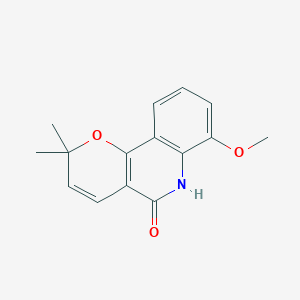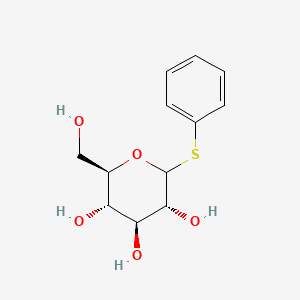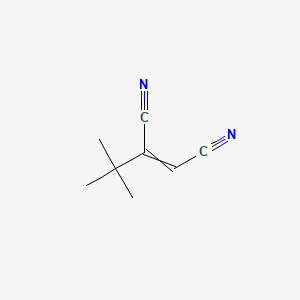![molecular formula C32H50FeP2 B12443264 cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron](/img/structure/B12443264.png)
cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron is a complex organometallic compound that features a cyclopentane ring, phosphane groups, and an iron center
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron typically involves the reaction of cyclopentane derivatives with phosphane ligands and iron salts. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or chloroform are commonly used due to their ability to dissolve both organic and inorganic reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron undergoes various types of chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: Ligand exchange reactions can occur, where the phosphane ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by applying heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) complexes, while reduction can produce iron(II) species.
Wissenschaftliche Forschungsanwendungen
Cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and hydrogenation reactions.
Biology: The compound’s ability to interact with biological molecules makes it a potential candidate for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals due to its catalytic properties.
Wirkmechanismus
The mechanism by which cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron exerts its effects involves the coordination of the iron center with various substrates. The phosphane ligands stabilize the iron center, allowing it to participate in catalytic cycles. The molecular targets and pathways involved include interactions with organic substrates and the facilitation of electron transfer processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-Bis(di-tert-butylphosphino)ferrocene palladium dichloride
- Cyclopentane, 1,2-dibutyl-
- Cyclopentane, 1-butyl-2-pentyl-
Uniqueness
Cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron is unique due to its specific combination of a cyclopentane ring, phosphane ligands, and an iron center. This combination imparts distinct catalytic properties and reactivity patterns that are not observed in similar compounds.
Eigenschaften
Molekularformel |
C32H50FeP2 |
|---|---|
Molekulargewicht |
552.5 g/mol |
IUPAC-Name |
cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron |
InChI |
InChI=1S/C27H40P2.C5H10.Fe/c1-21(24-19-14-20-25(24)29(26(2,3)4)27(5,6)7)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h8-13,15-18,21,24-25H,14,19-20H2,1-7H3;1-5H2;/t21-,24?,25?;;/m1../s1 |
InChI-Schlüssel |
ATZJFNMPMORKIZ-XOBZDMSASA-N |
Isomerische SMILES |
C[C@H](C1CCCC1P(C(C)(C)C)C(C)(C)C)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCCC1.[Fe] |
Kanonische SMILES |
CC(C1CCCC1P(C(C)(C)C)C(C)(C)C)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCCC1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


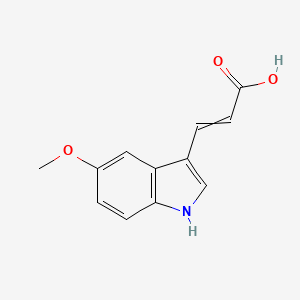
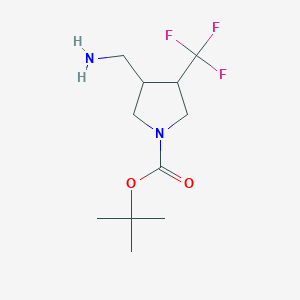
![2-(Benzo[D][1,3]dioxol-5-YL)oxazole-5-carbaldehyde](/img/structure/B12443186.png)
![1-Boc-4-[(4-bromobenzylamino)methyl]piperidine](/img/structure/B12443191.png)
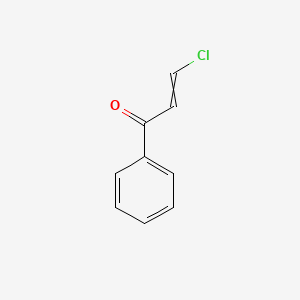
![[(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron](/img/structure/B12443200.png)
![N'-(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-2-methoxybenzohydrazide](/img/structure/B12443206.png)
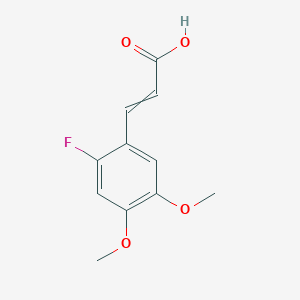
![2-Amino-7-methyl-5-oxo-4-phenethyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12443222.png)
![Tert-butyl 2-({[(2-bromophenyl)methyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B12443223.png)
